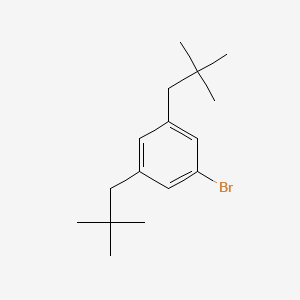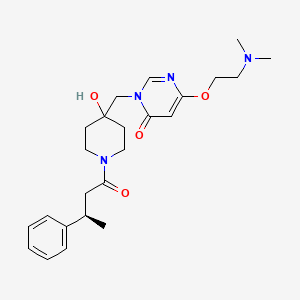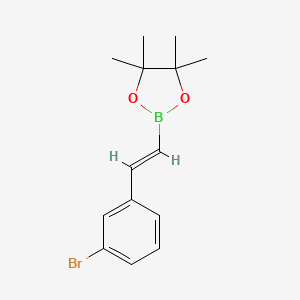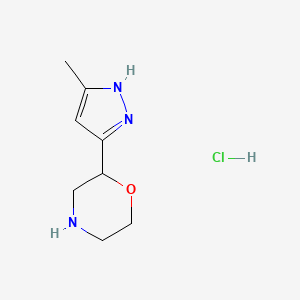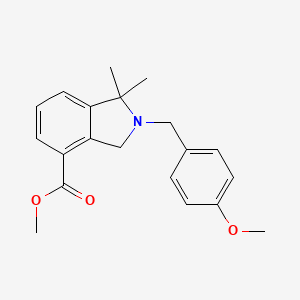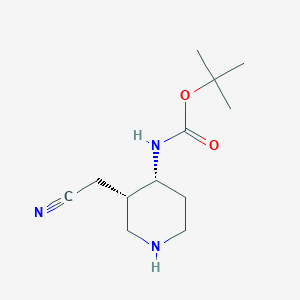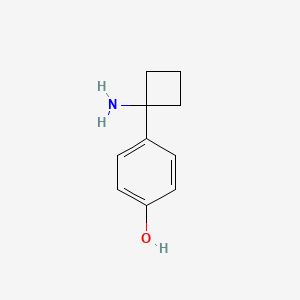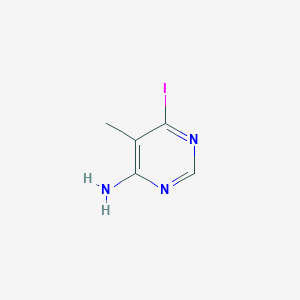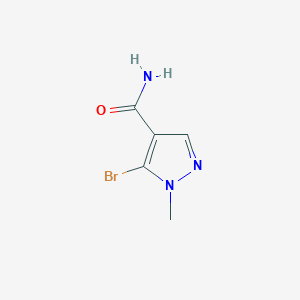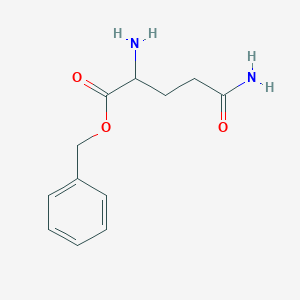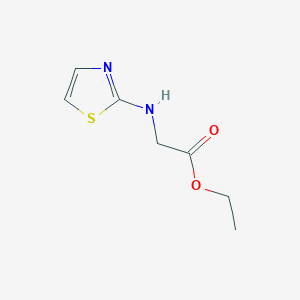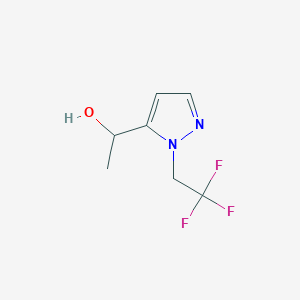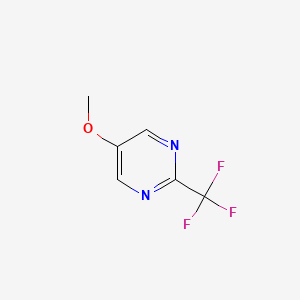
5-Methoxy-2-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound characterized by the presence of a methoxy group at the 5-position and a trifluoromethyl group at the 2-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-methoxypyrimidine with trifluoromethylating agents under specific conditions
Industrial Production Methods
Industrial production of 5-Methoxy-2-(trifluoromethyl)pyrimidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce pyrimidine derivatives with reduced functional groups.
Scientific Research Applications
5-Methoxy-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways The methoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially leading to its observed biological effects
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Methoxy-5-(trifluoromethyl)pyrimidine: Differing in the position of the methoxy and trifluoromethyl groups.
5-Methoxy-2-(trifluoromethyl)benzene: Contains a benzene ring instead of a pyrimidine ring.
Properties
Molecular Formula |
C6H5F3N2O |
|---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
5-methoxy-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H5F3N2O/c1-12-4-2-10-5(11-3-4)6(7,8)9/h2-3H,1H3 |
InChI Key |
AGZKKJVJJYPAPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


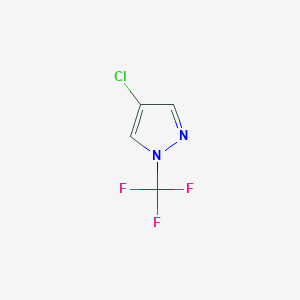
![5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15223285.png)
